![molecular formula C21H20ClN3O3 B2358277 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-88-9](/img/structure/B2358277.png)
4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the src family of protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Mode of Action
Similar compounds have been reported to inhibit the src family of protein tyrosine kinases , and PARP-1 , compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to dna repair and cellular signaling .
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso at a concentration of 25 mg/ml .
Result of Action
Similar compounds have shown promising activity as potent inhibitors with high cytotoxicity against certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c for up to three months .
Biological Activity
The compound 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article compiles existing research on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Structure and Synthesis
The structure of the compound is characterized by a pyrrolopyrimidine core with specific substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups.
1. Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed potent activity against human breast cancer (MCF-7) and gastric carcinoma (MGC-803) cell lines. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance efficacy:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
4PP-1 | MCF-7 | 6.3 |
4PP-2 | MCF-7 | 2.0 |
4PP-3 | MGC-803 | 6.8 |
The study emphasizes the importance of substituent variations in improving anticancer potency while maintaining favorable physicochemical properties .
2. Antimicrobial Activity
The compound has shown promising results against Mycobacterium tuberculosis . In vitro studies revealed that certain analogs had minimum inhibitory concentrations (MICs) as low as 2.0 µM against this pathogen. The mechanism appears to involve targeting essential proteins such as MmpL3, which is critical for bacterial survival .
3. Anti-inflammatory and Analgesic Properties
Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In animal models, compounds similar to the one discussed exhibited significant reductions in inflammation markers and pain response. The inhibition of pro-inflammatory cytokines has been documented as a key mechanism .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of several pyrrolopyrimidine derivatives for their anticancer properties. The study found that compounds with electron-donating groups significantly enhanced cytotoxicity against various cancer cell lines:
- Compound A : Exhibited an IC50 of 1.5 µM against CNE2 (nasopharyngeal carcinoma).
- Compound B : Showed an IC50 of 3.0 µM against KB (oral carcinoma).
These findings indicate that structural modifications can lead to improved therapeutic profiles .
Scientific Research Applications
Biological Activities
The unique structure of this compound allows it to exhibit various pharmacological properties:
Anticonvulsant Activity
Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds possess significant anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model, compounds similar to this have shown efficacy comparable to established anticonvulsants like phenobarbital. The mechanism is believed to involve modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways.
Antimicrobial Activity
Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies suggest that modifications in substituents can enhance activity against specific Gram-positive bacteria. Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly impacts efficacy.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. It appears to inhibit cell proliferation in certain types of cancer cells, suggesting potential as an anticancer agent. Further studies are needed to elucidate the mechanisms involved and optimize its effectiveness against specific tumor types.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticonvulsant Activity | Demonstrated significant seizure protection in MES model comparable to phenobarbital. |
Study B | Antimicrobial Efficacy | Showed effective inhibition against Gram-positive bacteria with SAR analysis indicating optimal substituent modifications. |
Study C | Cytotoxicity | Indicated inhibition of proliferation in various human cancer cell lines; further mechanistic studies required. |
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXTCKXARMVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.